Phorbol-12,13-didecanoate
Overview
Description
Phorbol-12,13-didecanoate, also known as PDD, is a potent activator of protein kinase C and promotes iNOS expression in cultured hepatocytes . It is more potent than phorbol myristate acetate as an inflammatory agent, but weaker as a tumor-promoting agent . It is also a transient receptor potential vanilloid 4 (TRPV4) agonist, promoting extracellular calcium influx into the cells .
Molecular Structure Analysis
The molecular formula of Phorbol-12,13-didecanoate is C40H64O8 . The structure of Phorbol-12,13-didecanoate is complex, with multiple rings and functional groups .
Chemical Reactions Analysis
Phorbol-12,13-didecanoate is known to be a potent activator of protein kinase C . It also promotes iNOS expression in cultured hepatocytes . It is a transient receptor potential vanilloid 4 (TRPV4) agonist, promoting extracellular calcium influx into the cells .
Physical And Chemical Properties Analysis
The molecular weight of Phorbol-12,13-didecanoate is 672.9 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.
Scientific Research Applications
Impact on Development and Behavior of Caenorhabditis elegans
Phorbol-12,13-didecanoate has been studied for its effects on the development and behavior of Caenorhabditis elegans, a free-living soil nematode. When exposed to low concentrations of phorbol-12,13-didecanoate, the growth of C. elegans was arrested, and their brood size reduced when gravid adults were treated. This compound also caused uncoordinated movement in animals treated at any stage of development. These effects were partially reversible, and non-promoting derivatives showed no effect on the animals (Miwa, Tabuse, Furusawa, & Yamasaki, 2004).
Modulation of Protein Kinase C (PKC)
Phorbol-12,13-didecanoate has been found to modulate the activity of protein kinase C (PKC). Research indicates that the lipophilicity of phorbol esters is a critical factor in determining their biological activities. Phorbol-12,13-didecanoate, being highly lipophilic, showed differential effects on the translocation and activation of PKC δ in living cells (Wang, Fang, Fenick, Garfield, Bienfait, Marquez, & Blumberg, 2000).
Effects on Smooth Muscle Tone
In studies conducted on rat stomach fundus, phorbol-12,13-didecanoate did not induce relaxation in smooth muscle, in contrast to phorbol 12,13-dibutyrate (PDBu), a typical PKC activator. This highlights the specificity of phorbol esters in mediating smooth muscle responses (Matsumoto, Nishiyama, Kobayashi, Kasuya, & Kamata, 2005).
Antiviral Activity
Phorbol-12,13-didecanoate has demonstrated potent inhibitory effects on chikungunya virus (CHIKV) replication. It was identified as the most potent inhibitor among a series of tested diterpenoids, suggesting its potential as an antiviral agent (Nothias-Scaglia, Pannecouque, Renucci, Delang, Neyts, Roussi, Costa, Leyssen, Litaudon, & Paolini, 2015).
Modulation of Insulin Secretion
Research has indicated that phorbol-12,13-didecanoate can modulate insulin secretion from pancreatic beta-cells. This modulation occurs through a mixed mechanism, involving activation of PKC and a PKC-independent impairment of beta-cell excitability (Suga, Wu, Ogawa, Takeo, Kanno, & Wakui, 2001).
Safety And Hazards
properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38-,39-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOSGFYDFDYMCW-MWRBZVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947810 | |
Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phorbol-12,13-didecanoate | |
CAS RN |
24928-17-4 | |
Record name | Phorbol 12,13-didecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24928-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phorbol-12,13-didecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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